Proguanil Hydrochloride

Analytical Chemistry Quality Control Reference Standards

Proguanil Hydrochloride (CAS 637-32-1) is the essential prodrug for antimalarial research where metabolic activation via CYP2C19 dictates outcomes. Unlike cycloguanil or pyrimethamine, it retains full efficacy in CYP2C19 poor metabolizers and against human DHFR-transformed P. falciparum lines. Specify compendial-grade material (USP/BP, assay 98.5–101.0%) to ensure reproducible results in bioactivation, resistance pathway dissection, and atovaquone-combination bioequivalence studies. The documented 100% cure rate for atovaquone-proguanil combination versus 6% for proguanil monotherapy underscores the necessity of high-purity material for generic formulation development and dissolution testing.

Molecular Formula C11H17Cl2N5
Molecular Weight 290.19 g/mol
CAS No. 637-32-1
Cat. No. B1679174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProguanil Hydrochloride
CAS637-32-1
SynonymsProguanil Hydrochloride;  Paludrine;  Chloroguanide hydrochloride;  Proguanil HCl;  Chloroquanil;  Zeneca Brand of Chloroguanide Hydrochloride;  Chloroguanide Hydrochloride;  Hydrochloride, Chloroguanide;  Hydrochloride, Proguanil; 
Molecular FormulaC11H17Cl2N5
Molecular Weight290.19 g/mol
Structural Identifiers
SMILESCC(C)N=C(N)N=C(N)NC1=CC=C(C=C1)Cl.Cl
InChIInChI=1S/C11H16ClN5.ClH/c1-7(2)15-10(13)17-11(14)16-9-5-3-8(12)4-6-9;/h3-7H,1-2H3,(H5,13,14,15,16,17);1H
InChIKeySARMGXPVOFNNNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Proguanil Hydrochloride (CAS 637-32-1): Pharmacopeial Standards and Monograph Specifications for Antimalarial Procurement


Proguanil Hydrochloride (CAS 637-32-1), the hydrochloride salt of the synthetic biguanide proguanil, is an established antimalarial agent that functions as a prodrug requiring metabolic activation to its primary active metabolite, cycloguanil [1]. Monographed in the United States Pharmacopeia (USP), British Pharmacopeia (BP/Ph. Eur.), and Argentine Pharmacopeia, the compound is defined as 1-(p-chlorophenyl)-5-isopropylbiguanide hydrochloride with a molecular weight of 290.19 g/mol [2]. Commercial reference standards and analytical-grade material are typically supplied with assay specifications of 98.5% to 101.0% (dried basis) and loss on drying ≤0.5%, alongside defined limits for related substances including chloroaniline (≤250 ppm) [3].

Why In-Class Antifolate Substitution Is Not Advisable: Proguanil Hydrochloride Differentiation


Generic substitution among antimalarial biguanides and antifolates is scientifically unsound due to fundamental differences in metabolic activation pathways, CYP2C19 pharmacogenomic dependencies, and intrinsic versus metabolite-mediated antimalarial activity. Proguanil hydrochloride exhibits significant intrinsic antimalarial efficacy independent of its cycloguanil metabolite in human CYP2C19 poor metabolizers, a property not shared by direct DHFR inhibitors such as pyrimethamine or the active metabolite cycloguanil itself [1]. Furthermore, chlorproguanil—a closely related chloro-derivative—demonstrates higher intrinsic potency but also exhibits mutual competitive inhibition with proguanil during CYP2C19-mediated activation, complicating cross-substitution [2]. Resistance profiles diverge markedly: proguanil retains activity against human DHFR-transformed parasite lines where cycloguanil and WR99210 lose efficacy, and cross-resistance between cycloguanil and pyrimethamine is incomplete [3]. These quantitative distinctions render proguanil hydrochloride uniquely positioned for specific research and therapeutic applications where metabolic variability or resistance-conferring DHFR mutations are under investigation.

Quantitative Differentiation of Proguanil Hydrochloride: Comparator-Based Evidence for Scientific Selection


Pharmacopeial Assay Specification: Proguanil Hydrochloride vs. Cycloguanil and Generic Antifolate Standards

USP and BP monographs define Proguanil Hydrochloride assay acceptance criteria of 98.5% to 101.0% on the dried basis, with loss on drying ≤0.5% and chloroaniline impurity ≤250 ppm [1]. In contrast, the direct active metabolite cycloguanil—often considered as a potential alternative for in vitro studies—lacks a harmonized pharmacopeial monograph and is not available as a compendial reference standard, introducing significant variability in reported purity and analytical validation [2]. This regulatory-grade specification ensures batch-to-batch reproducibility for assay development and in vivo studies where precise dosing of the prodrug is required to accurately model CYP2C19-dependent activation.

Analytical Chemistry Quality Control Reference Standards

CYP2C19 Pharmacogenomic Independence: Proguanil vs. Cycloguanil Efficacy in Poor Metabolizers

In a clinical study of 95 patients with uncomplicated P. falciparum or P. vivax malaria, proguanil treatment (300–500 mg/day for 3 days) demonstrated similarly high antimalarial efficacy in 62 CYP2C19 poor metabolizers and 33 extensive metabolizers, despite significantly lower cycloguanil blood levels in poor metabolizers [1]. This finding challenges the paradigm that proguanil's efficacy is solely dependent on cycloguanil and indicates significant intrinsic activity of the parent compound. In contrast, direct cycloguanil administration—if used as a substitute—would bypass CYP2C19 activation entirely, failing to model the prodrug's dual intrinsic/metabolite activity profile observed clinically.

Pharmacogenomics Drug Metabolism Antimalarial Efficacy

DHFR Mutation Resistance Profile: Proguanil Retains Activity Where Cycloguanil and Pyrimethamine Fail

Genetic transformation studies demonstrate that proguanil's intrinsic antimalarial activity remains unaltered in parasite lines expressing human DHFR, whereas both cycloguanil and WR99210 lose efficacy [1]. Additionally, cross-resistance between cycloguanil and pyrimethamine is not absolute, and specific dhfr point mutations (e.g., Ser108Asn) confer differential susceptibility to cycloguanil but not to the parent compound proguanil [2]. In African P. falciparum isolates, parasites harboring the Ser108Asn mutation exhibited decreased cycloguanil susceptibility, with mutations at codons 51 and 59 further modulating resistance levels [3].

Drug Resistance DHFR Mutations Antifolate Antimalarials

Clinical Synergy with Atovaquone: Proguanil Alone vs. Fixed-Dose Combination Cure Rates

In phase II clinical trials evaluating treatment of acute uncomplicated P. falciparum malaria, the combination of atovaquone and proguanil hydrochloride achieved a 100% parasitological cure rate (50/50 evaluable patients) at 28-day follow-up, compared to 66% (59/89) for atovaquone alone and only 6% (1/17) for proguanil hydrochloride alone [1]. In a subsequent randomized trial in the Philippines, atovaquone-proguanil produced a 100% cure rate versus 30.4% for chloroquine (P < 0.0001) and 87.5% for chloroquine-sulfadoxine-pyrimethamine (P < 0.05) [2]. This quantitative superiority defines the combination's value in multidrug-resistant falciparum malaria, with proguanil's synergistic DHFR inhibition complementing atovaquone's electron transport chain disruption.

Combination Therapy Clinical Efficacy Synergistic Antimalarials

Comparative Prophylaxis Failure Rates: Chloroquine-Proguanil vs. Alternative Regimens in Travellers

A prospective randomized multicentre trial among Dutch travellers to East, Central, and Southern Africa compared three prophylactic regimens: chloroquine 300 mg weekly + proguanil 100 mg daily; chloroquine 300 mg weekly + proguanil 200 mg daily; and proguanil 200 mg daily alone. The observed risk of P. falciparum infection per 1000 people per month was 5.4 (95% CI 2.4–12.6) for the low-dose combination, 2.8 (95% CI 0.9–10.1) for the high-dose combination, and 6.0 (95% CI 2.6–14.0) for proguanil monotherapy [1]. In a separate randomized study of 767 Scandinavian travellers, the chloroquine + proguanil regimen produced significantly fewer side effects than chloroquine + sulfadoxine-pyrimethamine (36 vs. 55 reported side effects; p = 0.043) with comparable prophylactic efficacy (4 vs. 3 breakthrough infections) [2].

Malaria Prophylaxis Travel Medicine Comparative Efficacy

Validated Application Scenarios for Proguanil Hydrochloride Based on Differentiated Evidence


Procurement for CYP2C19 Pharmacogenomic Studies of Antimalarial Prodrug Activation

Proguanil Hydrochloride is the validated substrate for investigating CYP2C19-mediated bioactivation to cycloguanil. The demonstration that proguanil retains high efficacy in CYP2C19 poor metabolizers—despite negligible cycloguanil formation—makes this compound uniquely suited for studies examining the clinical impact of pharmacogenomic variability on antimalarial therapy outcomes. [1] Researchers should specify compendial-grade material (USP/BP) with defined assay limits (98.5–101.0%) to ensure reproducible metabolic activation studies.

DHFR Inhibitor Resistance Mechanism Research Requiring Intrinsic Activity Controls

Studies investigating dhfr mutation-mediated antifolate resistance should include Proguanil Hydrochloride as a critical control compound. Unlike cycloguanil, pyrimethamine, or WR99210, proguanil retains full antiparasitic activity against human DHFR-transformed P. falciparum lines, confirming that its intrinsic activity operates via a mechanism distinct from parasite DHFR inhibition. [2] This differential susceptibility profile makes proguanil hydrochloride essential for dissecting resistance pathways.

Development and Validation of Atovaquone-Proguanil Fixed-Dose Combination Formulations

Formulation scientists developing generic or novel atovaquone-proguanil combination products must reference the clinical efficacy benchmark: 100% cure rate (50/50 patients) for the combination versus 6% for proguanil monotherapy and 66% for atovaquone monotherapy. [3] Procurement of high-purity Proguanil Hydrochloride (assay ≥98.5%) is necessary for bioequivalence studies and dissolution testing to match the reference listed drug (Malarone) performance.

Comparative Prophylaxis Efficacy Trials in Chloroquine-Resistant Regions

Investigators designing malaria chemoprophylaxis trials in chloroquine-resistant areas should utilize Proguanil Hydrochloride at the 200 mg daily dose in combination with chloroquine 300 mg weekly, based on the documented risk reduction to 2.8 infections per 1000 person-months (versus 5.4 for the 100 mg dose and 6.0 for monotherapy). [4] This evidence supports proguanil hydrochloride as the preferred comparator arm when evaluating newer prophylactic agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Proguanil Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.